molecular formula C21H21F2N3O3 B2662810 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 1172727-29-5

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2662810
M. Wt: 401.414
InChI Key: CDJQLEOABGZCBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has fluorobenzyl and methoxypropyl substituents attached to the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions. The fluorobenzyl and methoxypropyl groups could also undergo reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been synthesized and characterized, highlighting their potential for further chemical and biological studies. For instance, pyrazole and pyrazolopyrimidine derivatives synthesized from related structures demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutics (Hassan, Hafez, & Osman, 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibited cytotoxicity against human cancer cell lines, supporting the exploration of such compounds in anticancer research (Hassan, Hafez, Osman, & Ali, 2015).

Anticancer Activity

Research into the anticancer properties of related compounds has yielded promising results. For example, oxazolone scaffolds synthesized through reactions involving p-aminohippuric acid showed significant activity against human cancer cell lines, suggesting the potential of such derivatives in developing new anticancer agents (2020).

Radiotracer Development

Compounds analogous to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been developed as radiotracers for studying cannabinoid receptors in the brain, highlighting their potential in neuroimaging and the study of neurological disorders. The feasibility of nucleophilic displacement for the synthesis of such radiolabeled compounds was demonstrated, offering insights into the CB1 cannabinoid receptors' function and distribution (Katoch-Rouse & Horti, 2003).

Met Kinase Inhibition

The structural motif found in 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is also present in compounds identified as potent and selective inhibitors of the Met kinase superfamily. This demonstrates the compound's relevance in targeting Met-dependent cancers and the development of therapeutic agents (Schroeder et al., 2009).

Orexin Receptor Mechanisms

Investigations into compounds structurally related to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have contributed to understanding orexin receptor mechanisms and their role in compulsive food consumption. This research offers potential therapeutic targets for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3/c1-28-12-2-11-24-21(27)20-19(29-14-15-3-5-16(22)6-4-15)13-26(25-20)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQLEOABGZCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

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